molecular formula C14H10N2O B1463310 2-(3-Cyanobenzoyl)-5-methylpyridine CAS No. 1187163-45-6

2-(3-Cyanobenzoyl)-5-methylpyridine

Cat. No.: B1463310
CAS No.: 1187163-45-6
M. Wt: 222.24 g/mol
InChI Key: XDEGZSSAYJMWLQ-UHFFFAOYSA-N
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Description

2-(3-Cyanobenzoyl)-5-methylpyridine is a pyridine derivative featuring a 5-methylpyridine core substituted at the 2-position with a 3-cyanobenzoyl group. This compound’s structure combines the aromatic pyridine ring with an electron-withdrawing cyano group, which confers unique electronic and steric properties.

Properties

IUPAC Name

3-(5-methylpyridine-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-10-5-6-13(16-9-10)14(17)12-4-2-3-11(7-12)8-15/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEGZSSAYJMWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246483
Record name 3-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-45-6
Record name 3-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3-Cyanobenzoyl)-5-methylpyridine is a pyridine derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring substituted with a cyanobenzoyl group at the 3-position and a methyl group at the 5-position. The unique structural components of this molecule suggest various applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H10_{10}N2_2O
  • CAS Number : 1187163-45-6

The presence of both the cyano and benzoyl groups contributes to its reactivity, making it a candidate for further biological evaluation.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, potentially useful in treating infections.
  • Anticancer Potential : Investigations into structural analogs have shown promising results in inhibiting cancer cell proliferation, indicating a need for further exploration of this compound's effects on cancerous cells.
  • Anti-inflammatory Effects : Similar pyridine derivatives have demonstrated anti-inflammatory activities, warranting studies on this compound's ability to modulate inflammatory pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the interaction of the compound with specific molecular targets—such as enzymes or receptors—may lead to its observed biological effects. For instance, the cyano group may participate in nucleophilic attacks or coordinate with metal ions in enzyme active sites, influencing their activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesNotable Properties
3-(4-Cyanobenzoyl)-4-methylpyridineMethyl group at position 4Used as a stabilizer for nanoparticles
2-(2,6-Dimethoxybenzoyl)-5-methylpyridineTwo methoxy groups at positions 2 and 6Exhibits enzyme inhibition properties
N-(3-chloro-4-fluorophenyl)-3-cyano-5-fluorobenzamideContains both cyano and fluorine substituentsHigh potency against specific receptors

This table highlights how the arrangement of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to other compounds.

Case Studies

  • Antimicrobial Studies : Research has indicated that derivatives of pyridine exhibit significant antimicrobial activity. A study evaluating various pyridine compounds found that those with cyano substitutions showed enhanced efficacy against bacterial strains .
  • Cancer Cell Proliferation Inhibition : A comparative analysis revealed that certain benzoylpyridines demonstrated notable inhibition of cancer cell lines. Further studies are needed to assess how this compound performs in similar assays .
  • Inflammatory Response Modulation : In vitro studies on related compounds have shown potential for reducing pro-inflammatory cytokines. Investigating the effects of this compound on inflammatory markers could yield valuable insights into its therapeutic applications .

Comparison with Similar Compounds

The following analysis compares 2-(3-Cyanobenzoyl)-5-methylpyridine with structurally related pyridine derivatives, focusing on substituent effects, synthesis, and applications.

Structural Analogues and Substituent Effects
Compound Name Substituent(s) Key Functional Groups Molecular Weight (g/mol) Key Properties/Effects
This compound 3-Cyanobenzoyl, 5-methyl Cyano (electron-withdrawing) ~223.24 (calculated) High polarity, potential for strong dipole interactions; may enhance binding affinity in drug design.
2-(4-Fluorobenzoyl)-5-methylpyridine 4-Fluorobenzoyl, 5-methyl Fluoro (electron-withdrawing) 215.23 Improved stability in photochemical applications; used in OLEDs and photocatalysts .
2-[2-(3-Methoxyphenyl)ethynyl]-5-methylpyridine (M-5MPEP) 3-Methoxyphenyl ethynyl, 5-methyl Methoxy (electron-donating) ~239.28 (calculated) Partial negative allosteric modulation of mGlu5 receptors; moderate inhibitory activity .
2-(tert-Butylsulfanyl)-5-methylpyridine tert-Butylsulfanyl, 5-methyl Thioether (moderately polar) 181.30 Lower polarity; potential for hydrophobic interactions in organic synthesis .
2-(2,4-Difluorophenyl)-5-methylpyridine 2,4-Difluorophenyl, 5-methyl Fluoro (electron-withdrawing) 205.21 High-purity fluorinated building block for DSSCs and OLEDs .

Key Observations :

  • Electron-withdrawing groups (e.g., cyano, fluoro) enhance polarity and electronic delocalization, making such compounds suitable for optoelectronic applications or as pharmacophores requiring strong dipole interactions .
  • Electron-donating groups (e.g., methoxy) reduce electrophilicity, which may modulate receptor binding kinetics, as seen in M-5MPEP’s partial inhibition of mGlu5 .

Key Observations :

  • Substituted pyridines are commonly synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions under high-temperature conditions .
  • Yields vary significantly based on substituent reactivity; electron-deficient aryl groups (e.g., cyanobenzoyl) may require specialized catalysts or protecting groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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